Superior Antimycobacterial Scaffold Potency: 2-Benzylsulfanyl Benzimidazole vs. Benzoxazole and Benzothiazole Analogs
The 2-(substituted benzyl)sulfanyl benzimidazole scaffold, of which the target compound is a derivative, exhibits class-level antimycobacterial activity superior to closely related benzoxazole and benzothiazole analogs. A QSAR study ranked their general activity as BTZ < BOZ ~ BIM < 5-Me-BIM, establishing the benzimidazole core as a privileged scaffold with activity comparable to benzoxazoles but significantly higher than benzothiazoles [1].
| Evidence Dimension | Class-level antimycobacterial activity (general rank order) |
|---|---|
| Target Compound Data | Benzimidazole (BIM) scaffold activity ~ BOZ |
| Comparator Or Baseline | Benzothiazole (BTZ) scaffold activity < BOZ |
| Quantified Difference | Activity rank order: BTZ < BOZ ~ BIM. Exact fold-change not available from abstract. |
| Conditions | Analysis of 1160 MIC values against M. kansasii, M. avium, and M. tuberculosis strains (Pytela & Klimešová, 2011). |
Why This Matters
For antimycobacterial screening, selecting the benzimidazole core over a benzothiazole analog is supported by class-level structure-activity relationship evidence, prioritizing this compound for procurement.
- [1] Pytela, O., & Klimešová, V. (2011). Effect of Substitution on the Antimycobacterial Activity of 2-(Substituted benzyl)sulfanyl Benzimidazoles, Benzoxazoles, and Benzothiazoles—A Quantitative Structure–Activity Relationship Study. Chemical and Pharmaceutical Bulletin, 59(2), 179-184. DOI: 10.1248/cpb.59.179 View Source
